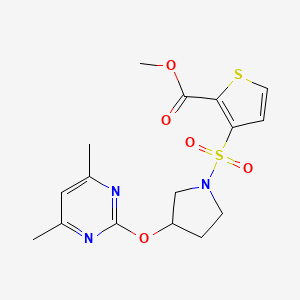
3-(3-((4,6-ジメチルピリミジン-2-イル)オキシ)ピロリジン-1-イル)スルホニル)チオフェン-2-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a carboxylate group, a sulfonyl group, and a pyrrolidine ring linked to a dimethylpyrimidinyl moiety
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound’s derivatives are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrrolidine and pyrimidine rings is particularly significant in drug design due to their ability to interact with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for developing drugs targeting specific enzymes or receptors involved in diseases such as cancer or inflammatory disorders.
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
Target of Action
The primary target of the compound is currently unknown. The compound contains a 4,6-dimethylpyrimidin-2-yl group , which is commonly found in various bioactive molecules.
Mode of Action
Compounds containing apyrimidin-2-yl group are known to form hydrogen bonds with their targets
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may have good bioavailability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Attachment of the Dimethylpyrimidinyl Group: This step involves the reaction of the pyrrolidine intermediate with 4,6-dimethylpyrimidine, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Sulfonylation: The pyrrolidine derivative is then sulfonylated using a sulfonyl chloride reagent, typically in the presence of a base like triethylamine.
Thiophene Carboxylation: The final step involves the esterification of thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene sulfides.
Substitution: Various substituted pyrrolidine and pyrimidine derivatives.
類似化合物との比較
Similar Compounds
- **Methyl 3-((3-(pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
- **Methyl 3-((3-(quinolin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate
Uniqueness
Compared to similar compounds, Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate is unique due to the presence of the dimethylpyrimidinyl group, which can enhance its biological activity and specificity
This detailed overview provides a comprehensive understanding of Methyl 3-((3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)thiophene-2-carboxylate, highlighting its synthesis, reactions, applications, and unique features
特性
IUPAC Name |
methyl 3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-10-8-11(2)18-16(17-10)24-12-4-6-19(9-12)26(21,22)13-5-7-25-14(13)15(20)23-3/h5,7-8,12H,4,6,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUJUSWUPZJARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














